molecular formula C21H21N3O5 B2428450 2-(4-acetyl-2-methoxyphenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 1060246-13-0

2-(4-acetyl-2-methoxyphenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2428450
CAS No.: 1060246-13-0
M. Wt: 395.415
InChI Key: ARCAAWWFXKUCGL-UHFFFAOYSA-N
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Description

2-(4-acetyl-2-methoxyphenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a synthetic small molecule research compound featuring a pyrido[1,2-a]pyrimidin-4-one core structure, a scaffold observed in biologically active molecules targeting various therapeutic areas. While specific literature on this exact compound is limited, structurally related pyrido[1,2-a]pyrimidinone and pyrimidine derivatives have demonstrated significant research value in medicinal chemistry and drug discovery . Compounds based on similar heterocyclic architectures, such as pyrazolo(1,5-a)pyrimidines, have been developed as high-affinity ligands for the translocator protein (TSPO, 18 kDa), a biomarker used in neuroinflammation research and studied via molecular imaging techniques like SPECT . The molecular structure of this acetamide derivative, which incorporates a 4-acetyl-2-methoxyphenoxy ether side chain linked to the nitrogen of the pyridopyrimidinone ring, suggests potential for investigating protein kinase inhibition, given that analogous triazolopyridinone derivatives have been explored as p38 Mitogen-Activated Protein Kinase (p38 MAPK) inhibitors for researching inflammatory diseases . Similarly, other related heterocyclic compounds have shown relevance in oncology research, including investigations into CNKSR1 inhibition for targeting various cancer cell proliferations . This acetamide is intended for use in non-clinical research, exclusively for qualified laboratory professionals, to further explore its physicochemical properties, biochemical mechanism of action, and potential research applications in cell-based and in vitro assay systems.

Properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)-N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-12-7-8-24-18(9-12)22-13(2)20(21(24)27)23-19(26)11-29-16-6-5-15(14(3)25)10-17(16)28-4/h5-10H,11H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCAAWWFXKUCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)COC3=C(C=C(C=C3)C(=O)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Identification
The compound 2-(4-acetyl-2-methoxyphenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a pyrido[1,2-a]pyrimidine derivative with significant biological activity. It is recognized by its CAS number 1060292-97-8 and has the molecular formula C20H19N3O5 , with a molecular weight of 381.4 g/mol . This compound exhibits a complex structure conducive to various pharmacological applications, particularly in oncology and infectious diseases .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical cellular processes such as tumor growth and viral replication. Preliminary studies suggest that it may act as an inhibitor of myeloperoxidase (MPO), an enzyme linked to inflammatory responses and various diseases, including cardiovascular disorders . The inhibition mechanism appears to be covalent and irreversible, indicating a strong interaction with its target .

Pharmacological Applications

Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds often exhibit:

  • Antitumor Activity : Several studies have highlighted the potential of pyrimidine derivatives in inhibiting tumor cell proliferation. For instance, compounds similar to our target have shown promising results against various cancer cell lines .
  • Anti-inflammatory Effects : The inhibition of MPO suggests potential applications in treating inflammatory conditions, as MPO is implicated in the pathogenesis of several inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines. For example:

Cell LineIC50 (μM)Reference
MDA-MB-231 (Breast Cancer)27.6
A549 (Lung Cancer)29.3

These findings indicate a selective cytotoxicity towards certain cancer types, suggesting that further exploration could lead to targeted therapies.

Synthetic Pathways

The synthesis of this compound typically involves multiple steps that may include:

  • Reflux Conditions : To optimize yield and purity.
  • Microwave-Assisted Synthesis : Employed to enhance reaction rates and minimize by-products.

The structural features of the compound are analyzed using spectroscopic techniques such as NMR and mass spectrometry to confirm the formation and purity of the final product .

Spectroscopic Characterization

The compound's structure includes significant steric interactions due to bulky substituents on the pyrido[1,2-a]pyrimidine ring. These interactions are essential for its biological activity and influence its pharmacokinetic properties.

Preclinical Evaluations

Recent evaluations have focused on the pharmacokinetic profiles of similar pyrido[1,2-a]pyrimidine derivatives, demonstrating favorable absorption and distribution characteristics. For instance, lead compounds have advanced to first-in-human trials based on their promising preclinical data regarding safety and efficacy .

Future Directions

Ongoing research aims to explore modifications of the parent structure to enhance potency and selectivity against specific targets within cancer biology and inflammatory pathways. The development of analogs could lead to improved therapeutic agents with reduced side effects.

Q & A

Q. What are the key synthetic routes for preparing 2-(4-acetyl-2-methoxyphenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide?

The synthesis typically involves multi-step protocols, starting with substitution reactions under alkaline conditions (e.g., using potassium carbonate in DMF) to form intermediates, followed by condensation with acetamide derivatives. Key steps include:

  • Substitution of halogenated nitrobenzenes with methoxy/acetyl-containing phenols.
  • Reduction of nitro groups to amines (e.g., iron powder in acidic conditions).
  • Condensation with cyanoacetic acid or similar reagents under catalytic conditions. Monitoring via TLC and purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) are critical .

Q. How is structural characterization performed for this compound?

Advanced analytical techniques are employed:

  • IR spectroscopy identifies functional groups (e.g., carbonyl at ~1667 cm⁻¹).
  • ¹H/¹³C NMR resolves methoxy (-OCH₃), acetyl (COCH₃), and pyridopyrimidine protons (e.g., δ 3.8–7.5 ppm for aromatic systems).
  • Mass spectrometry (MS) confirms molecular weight (e.g., m/z 430.2 [M+1]). Discrepancies in elemental analysis (e.g., C, H, N percentages) may require iterative refinement of synthesis or purification .

Q. What biological activities are associated with its structural analogs?

Pyrido[1,2-a]pyrimidine derivatives exhibit:

  • Anti-inflammatory activity via modulation of COX-2 or NF-κB pathways.
  • Anticancer potential through apoptosis induction (e.g., caspase-3 activation). Lipophilicity from methoxy/acetyl groups enhances membrane permeability, improving pharmacokinetics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilic substitution efficiency.
  • Catalyst screening : Bases like K₂CO₃ or DBU improve condensation rates.
  • Temperature control : Mild conditions (80–120°C) minimize decomposition. Computational tools (e.g., quantum chemical reaction path searches) can predict optimal conditions, reducing trial-and-error experimentation .

Q. How do spectral data contradictions arise, and how are they resolved?

Example: Discrepancies in NMR integration ratios or MS fragmentation patterns may stem from:

  • Tautomerism in pyridopyrimidine cores.
  • Residual solvents (e.g., DMF) interfering with analysis. Resolution methods:
  • Deuterated solvent swaps (e.g., CDCl₃ vs. DMSO-d₆).
  • High-resolution MS (HRMS) for precise mass confirmation.
  • 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What computational methods are used to predict structure-activity relationships (SAR)?

  • Molecular docking : Evaluates binding affinity to targets (e.g., kinases, GPCRs).
  • QSAR modeling : Links substituent effects (e.g., methoxy position) to bioactivity.
  • ADMET prediction : Assesses absorption/distribution using logP and PSA values. Tools like AutoDock or Schrödinger Suite integrate these approaches .

Q. How are comparative studies with structural analogs designed to validate uniqueness?

Example workflow:

  • Analog synthesis : Modify substituents (e.g., replace acetyl with nitro groups).
  • Biological screening : Test against cancer cell lines (e.g., MTT assays).
  • Data analysis : Compare IC₅₀ values and selectivity indices. Unique features (e.g., thienopyrimidine cores) may confer distinct activity profiles vs. phenyl- or indole-based analogs .

Methodological Considerations

Q. What strategies mitigate byproduct formation during multi-step synthesis?

  • Stepwise monitoring : TLC at each intermediate stage.
  • Protecting groups : Temporarily shield reactive sites (e.g., acetyl during nitro reduction).
  • Flow chemistry : Enhances reproducibility in large-scale reactions .

Q. How are pharmacokinetic properties assessed preclinically?

  • In vitro assays : Microsomal stability (CYP450 metabolism), plasma protein binding.
  • In vivo models : Rodent studies to measure bioavailability and half-life.
  • LC-MS/MS : Quantifies compound levels in biological matrices .

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